Lucidadiol Lucidadiol Lucidadiol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidadiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidadiol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidadiol can be found in mushrooms. This makes lucidadiol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 252351-95-4
VCID: VC21220297
InChI: InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
SMILES: CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol

Lucidadiol

CAS No.: 252351-95-4

Cat. No.: VC21220297

Molecular Formula: C30H48O3

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Lucidadiol - 252351-95-4

Specification

Description Lucidadiol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidadiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidadiol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidadiol can be found in mushrooms. This makes lucidadiol a potential biomarker for the consumption of this food product.
CAS No. 252351-95-4
Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
IUPAC Name (3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Standard InChI InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Standard InChI Key AZPOACUDFJKUHJ-GPEQXWBKSA-N
Isomeric SMILES C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
SMILES CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Canonical SMILES CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Appearance Powder
Melting Point 163-165°C

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